![molecular formula C7H6BrNOS B13605337 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile](/img/structure/B13605337.png)
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile is a thiophene derivative with a molecular weight of 232.1 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its unique blend of reactivity and selectivity .
Vorbereitungsmethoden
The synthesis of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to obtain the desired compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized thiophene derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and various catalysts such as [Rh(COD)Cl]₂ and bis(diphenylphosphino)ferrocene (DPPF) . Major products formed from these reactions include aminothiophene derivatives and other functionalized thiophene compounds .
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be compared with other similar thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: This compound has a similar thiophene core but differs in its functional groups.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Another thiophene derivative with different substituents, used in antibacterial studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H6BrNOS |
---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C7H6BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,10H,3H2 |
InChI-Schlüssel |
RSUYCVHGIYVHPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(CBr)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.